1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the substitution of the 4-methylpiperidin-1-yl group using nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyridazine
- 1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)quinazoline
Uniqueness
1-(3,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine is unique due to its specific substitution pattern on the phthalazine core, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C22H25N3 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)phthalazine |
InChI |
InChI=1S/C22H25N3/c1-15-10-12-25(13-11-15)22-20-7-5-4-6-19(20)21(23-24-22)18-9-8-16(2)17(3)14-18/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
UNXWHEKNJQKQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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